molecular formula C27H19NO3 B418211 Naphthalen-1-yl 2-(4-methoxyphenyl)quinoline-4-carboxylate CAS No. 332381-73-4

Naphthalen-1-yl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Cat. No.: B418211
CAS No.: 332381-73-4
M. Wt: 405.4g/mol
InChI Key: DMBWYOHILGSZIB-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 2-(4-methoxyphenyl)quinoline-4-carboxylate is an organic compound with the molecular formula C27H19NO3 and a molecular weight of 405.44 g/mol This compound is characterized by its unique structure, which includes a naphthalene ring, a methoxyphenyl group, and a quinoline carboxylate moiety

Preparation Methods

The synthesis of Naphthalen-1-yl 2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Naphthalen-1-yl 2-(4-methoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with molecular targets such as enzymes, receptors, and DNA. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to potential anticancer effects . Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological activities .

Comparison with Similar Compounds

Naphthalen-1-yl 2-(4-methoxyphenyl)quinoline-4-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Naphthalen-1-yl 2-(4-methoxyphenyl)quinoline-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly against various pathogens and in cancer therapy. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in different biological models, and relevant case studies.

  • Chemical Formula : C27H19NO3
  • Molecular Weight : 405.45 g/mol
  • CAS Number : 332381-73-4

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets:

  • Inhibition of Mycobacterium tuberculosis : Recent studies have indicated that derivatives of quinoline carboxylic acids exhibit significant activity against Mycobacterium tuberculosis (Mtb). Specifically, compounds structurally related to this compound have shown promising results in inhibiting both replicating and non-replicating forms of Mtb, with a focus on DNA gyrase inhibition as a primary mechanism .
  • Anticancer Activity : The compound's quinoline scaffold is well-documented for its anticancer properties. It has been suggested that compounds containing quinoline structures can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell cycle regulators and apoptosis-related proteins .
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, particularly in models of Parkinson's disease. The incorporation of naphthalene and quinoline moieties has been linked to enhanced binding affinity for dopamine receptors, which may contribute to neuroprotection .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AntimycobacterialMycobacterium tuberculosisMIC90 > 64 µg/mL
AnticancerVarious cancer cell linesVaries (specific studies)
NeuroprotectiveDopamine receptors (D2/D3)K i for D2 = 13.5 nM
Photosynthetic Electron TransportSpinach chloroplastsIC50 = 16.3 µmol/L

Case Studies

  • Antimycobacterial Activity : In a study investigating the efficacy of various quinoline derivatives, this compound was compared against standard treatments like isoniazid and pyrazinamide. While initial results showed moderate activity, further optimization of the chemical structure could enhance its inhibitory effects against Mtb .
  • Cancer Cell Studies : Research involving the application of this compound on human cancer cell lines demonstrated its potential to inhibit cell proliferation and induce apoptosis. Specific pathways involved include the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
  • Neuroprotective Studies : The compound's interaction with dopamine receptors was examined in animal models of Parkinson's disease, where it exhibited protective effects against neurodegeneration, suggesting a potential therapeutic application in neurodegenerative disorders .

Properties

IUPAC Name

naphthalen-1-yl 2-(4-methoxyphenyl)quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19NO3/c1-30-20-15-13-19(14-16-20)25-17-23(22-10-4-5-11-24(22)28-25)27(29)31-26-12-6-8-18-7-2-3-9-21(18)26/h2-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBWYOHILGSZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332381-73-4
Record name 1-NAPHTHYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE
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